molecular formula C13H22N2O3 B1398820 Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate CAS No. 1131451-64-3

Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate

Cat. No.: B1398820
CAS No.: 1131451-64-3
M. Wt: 254.33 g/mol
InChI Key: JVYQKKGONMWXNA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound features a pyrrolidine ring substituted with an ethyl ester group and a piperidinone moiety, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidine compounds is often related to their binding mode to enantioselective proteins . For instance, the orientation of a 3-R-methyl group in a pyrrolidine compound was found to be responsible for the compound being a pure ERα (estrogen receptor α) antagonist .

Future Directions

The future directions in the research and development of pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the synthetic strategies and exploring the influence of steric factors on biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-piperidone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group in the piperidinone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYQKKGONMWXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)(C)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142268
Record name 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131451-64-3
Record name 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131451-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2M Oxalyl chloride solution in dichloromethane (617 mg, 4.86 mmol) was taken into a oven dried round bottom flak and cooled to −78° C. under nitrogen atmosphere. Then dimethyl sulfoxide (767 mg, 9.72 mmol) in anhydrous dichloromethane (5 mL) was added dropwise. After 10 minutes, a solution of ethyl 3-(4-hydroxy-1-piperidyl)-3-methyl-pyrrolidine-1-carboxylate (830 mg, 3.24 mmol) in dichloromethane (10 mL) was cannulated into the flask and stirred at −78° C. for another 10 minutes. Triethylamine (1.31 g, 12.96 mmol) was then added and stirred at −78° C. for 30 minutes, allowed to warm to 0° C. over 30 minutes and was quenched with saturated solution of ammonium chloride (10 mL). The product was extracted into dichloromethane (2×50 mL) and the combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to afford the title compound as a yellow oil (810 mg, 90%). 1H NMR (CDCl3, 400 MHz): δ 4.18 (m, 2H), 3.88 (m, 1H), 3.62-3.35 (m, 3H), 2.92 (m, 1H), 2.85 (brs, 2H), 2.75 (brs, 1H), 2.48-2.39 (m, 4H), 2.05-1.89 (m, 1H), 1.41 (m, 1H), 1.26 (t, 3H), 1.08 (s, 3H) MS (M+1): 255.12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
617 mg
Type
solvent
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
Reactant of Route 3
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
Reactant of Route 4
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
Reactant of Route 5
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Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate
Reactant of Route 6
Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate

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